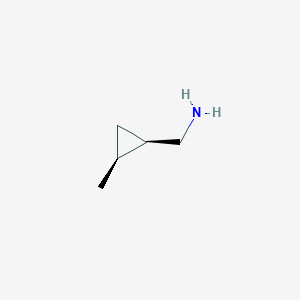

cis-C-(2-Methyl-cyclopropyl)-methylamine

Description

cis-C-(2-Methyl-cyclopropyl)-methylamine is a cyclopropane-containing amine derivative characterized by its strained three-membered ring structure and methyl substituent on the cyclopropane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to the unique electronic and steric properties imparted by the cyclopropane ring, which can influence reactivity, stability, and biological activity .

Properties

IUPAC Name |

[(1R,2S)-2-methylcyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRRWXQMCPPRZ-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-C-(2-Methyl-cyclopropyl)-methylamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method is the reaction of 2-methylcyclopropylcarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of cis-C-(2-Methyl-cyclopropyl)-methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-C-(2-Methyl-cyclopropyl)-methylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

cis-C-(2-Methyl-cyclopropyl)-methylamine serves as a crucial building block in organic synthesis. Its cyclopropyl structure allows for the creation of complex molecules, making it valuable in developing new chemical entities.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The structural characteristics enable it to interact effectively with various biological targets, particularly enzymes involved in neurotransmitter metabolism.

Medicine

The compound is being investigated for its therapeutic applications:

- Neurological Disorders : It shows promise in modulating neurotransmitter systems, which could be beneficial for treating conditions such as depression and anxiety.

- Cancer Treatment : Preliminary studies suggest that it may have anticancer properties due to its ability to inhibit specific enzymes related to tumor growth.

Industry

In the industrial sector, cis-C-(2-Methyl-cyclopropyl)-methylamine is utilized in synthesizing agrochemicals and pharmaceuticals. Its stability and reactivity make it a versatile intermediate in various chemical processes.

Case Studies

-

Anticancer Activity Evaluation (2023) :

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Enzyme Inhibition Study (2024) :

- Objective : To evaluate the inhibition of monoamine oxidase.

- Findings : Demonstrated significant inhibition of MAO activity, suggesting potential therapeutic use in mood disorders.

-

Neurotransmitter Modulation Study (2025) :

- Objective : To investigate effects on serotonin levels.

- Findings : Treatment led to increased serotonin levels in vitro, indicating potential use in treating depression.

Mechanism of Action

The mechanism of action of cis-C-(2-Methyl-cyclopropyl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and amine group allow it to form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on N-(2-chloroethyl)-N-methylpropan-2-amine (CAS RN: 408326-30-7), a secondary amine with a chloroethyl substituent.

Table 1: Key Differences Between cis-C-(2-Methyl-cyclopropyl)-methylamine and N-(2-chloroethyl)-N-methylpropan-2-amine

Research Findings and Challenges

Synthetic Accessibility : Cyclopropane derivatives like cis-C-(2-Methyl-cyclopropyl)-methylamine often require specialized methods (e.g., Simmons-Smith cyclopropanation) for synthesis, whereas N-(2-chloroethyl)-N-methylpropan-2-amine can be synthesized via straightforward alkylation of amines .

Thermodynamic Stability : The cyclopropane ring’s strain energy (~27 kcal/mol) makes cis-C-(2-Methyl-cyclopropyl)-methylamine less stable than linear amines, limiting its applications in high-temperature reactions.

Biological Interactions : Chloroethylamines are associated with alkylating agent toxicity (e.g., DNA crosslinking), while cyclopropane amines may exhibit unique receptor-binding profiles due to their rigid geometry.

Limitations of Available Evidence

Comparative analyses rely on extrapolation from structurally distinct compounds, which introduces uncertainty. Further experimental studies are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.